![molecular formula C8H7BrN2O2S B1444433 Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate CAS No. 901122-44-9](/img/structure/B1444433.png)
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
概要
説明
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate is a chemical compound with the molecular formula C8H7BrN2O2S . It has a molecular weight of 275.12 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of this compound with sulfuric acid, water, and acetic acid at 20 - 105℃ for 30 hours . This is followed by the addition of sodium carbonate to the reaction solution .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrN2O2S/c1-2-13-6(12)4-5-11(3-9-4)10-7(8)14-5/h3H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9, but not CYP2D6 or CYP3A4 . Its Log Kp (skin permeation) is -5.54 cm/s . It has a Log Po/w (iLOGP) of 2.45 .科学的研究の応用
Synthesis and Chemical Properties
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate is involved in various synthesis processes. For example, it has been used in the synthesis of imidazothiazole and imidazobenzothiazole derivatives, which have shown anti-inflammatory activity. The ethyl esters are converted into corresponding acids by hydrolysis (Abignente et al., 1983).
In another study, this compound facilitated the preparation of novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives with immunomodulatory and anticancer activities (Abdel‐Aziz et al., 2009).
Research has also focused on its structural properties, such as in the study of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and 6-methylimidazo[2,1-b]thiazole-2-amino-1,3-thiazole, highlighting the importance of hydrogen-bonded interactions (Lynch & Mcclenaghan, 2004).
Applications in Organic Synthesis
The compound has been used in the improved synthesis of 2-Bromo-Thiazole-4-Carboxylic Acid, demonstrating its utility in organic chemistry and synthesis techniques (Zhou Zhuo-qiang, 2009).
It is also involved in the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties, underlining its versatility in creating compounds with specific biological activities (El-bayouki & Basyouni, 1988).
Additionally, it has been used in the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated aminolysis, showcasing innovative synthesis methods (Baker & Williams, 2003).
Advanced Research and Applications
A study detailed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, indicating the compound's role in developing potentially bioactive derivatives (Mohamed, 2021).
It has been used in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles, contributing to the creation of complex organic molecules (Allin et al., 2005).
Research also includes the development of heterocyclic analogs of α-aminoadipic acid and its esters based on the imidazo[2,1-b][1,3]thiazole ring system, showcasing its potential in bioactive molecule synthesis (Šačkus et al., 2015).
Safety and Hazards
作用機序
Pharmacokinetics
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These enzymes play a crucial role in drug metabolism, and their inhibition can affect the bioavailability of this compound.
Result of Action
Some derivatives of the compound have shown activity against fast-growing mycobacterium smegmatis , suggesting potential antimicrobial properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability
特性
IUPAC Name |
ethyl 2-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-8(12)6-7-11(4-10-6)3-5(9)14-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUMAAIQJXASCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(C=C(S2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

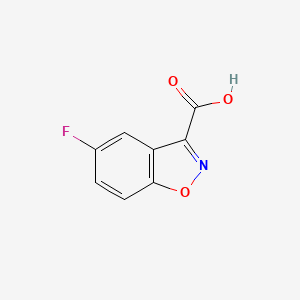
![6-Bromopyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1444352.png)
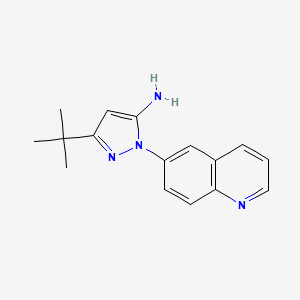
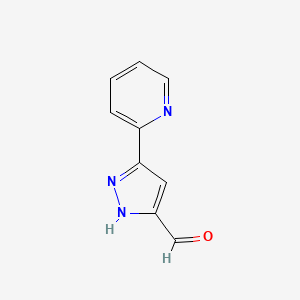
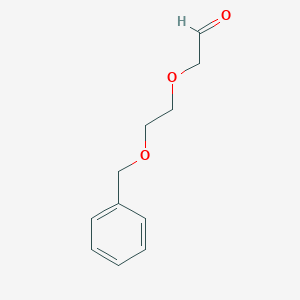
![1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine](/img/structure/B1444362.png)

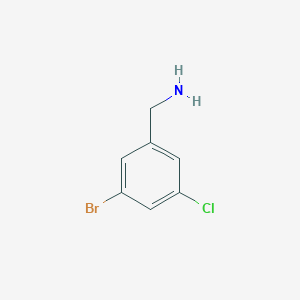
![Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444367.png)
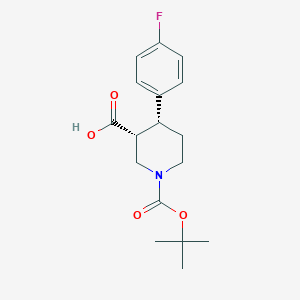
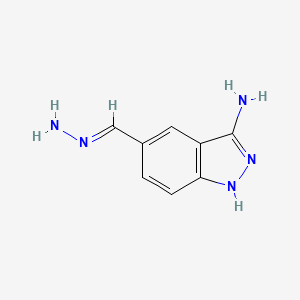
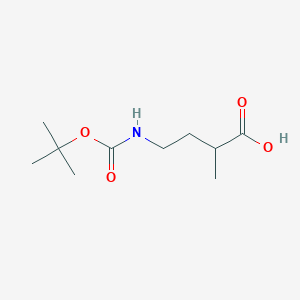
![N-[1,1'-biphenyl]-4-yl-1-naphthalenamine](/img/structure/B1444371.png)
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)